6-(Ethylsulfanyl)-2,4'-bipyridine-5-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethylsulfanyl)-[2,4’-bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of bipyridine derivatives, including 6-(ethylsulfanyl)-[2,4’-bipyridine]-5-carbonitrile, often involves large-scale coupling reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. Continuous flow reactors and automated systems are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(Ethylsulfanyl)-[2,4’-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the bipyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted bipyridine derivatives depending on the electrophile used.
Scientific Research Applications
6-(Ethylsulfanyl)-[2,4’-bipyridine]-5-carbonitrile has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 6-(ethylsulfanyl)-[2,4’-bipyridine]-5-carbonitrile involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The bipyridine moiety provides a rigid framework that facilitates specific interactions with metal centers, enhancing the compound’s efficacy in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
6-(Ethylsulfanyl)-2,2’-bipyridine: Similar structure but lacks the carbonitrile group.
6,6’-Diiodo-2,2’-bipyridine: Contains iodine substituents instead of the ethylsulfanyl group.
Uniqueness
6-(Ethylsulfanyl)-[2,4’-bipyridine]-5-carbonitrile is unique due to the presence of both the ethylsulfanyl and carbonitrile groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with metal ions and other molecules, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H11N3S |
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Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-ethylsulfanyl-6-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3S/c1-2-17-13-11(9-14)3-4-12(16-13)10-5-7-15-8-6-10/h3-8H,2H2,1H3 |
InChI Key |
SZGXVORYENSYOW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC(=N1)C2=CC=NC=C2)C#N |
Origin of Product |
United States |
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